2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate
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Overview
Description
2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate is a chemical compound with the molecular formula C10H20O5Si. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a trimethoxysilyl group and a propanoate group, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate typically involves the reaction of 2-methylprop-2-en-1-ol with 3-(trimethoxysilyl)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the trimethoxysilyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: It is employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of 2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate involves its interaction with molecular targets through its functional groups. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other molecules to form stable siloxane bonds. This property is particularly useful in applications requiring strong adhesion and durability .
Comparison with Similar Compounds
2-Methylprop-2-en-1-yl 3-(trimethoxysilyl)propanoate can be compared with similar compounds such as:
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but with a methacrylate group instead of a propanoate group.
3-(Trimethoxysilyl)propyl 2-methyl-3-(2,4,6,6,8-pentamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)propanoate: Contains additional methyl groups and a more complex structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
601468-85-3 |
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Molecular Formula |
C10H20O5Si |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
2-methylprop-2-enyl 3-trimethoxysilylpropanoate |
InChI |
InChI=1S/C10H20O5Si/c1-9(2)8-15-10(11)6-7-16(12-3,13-4)14-5/h1,6-8H2,2-5H3 |
InChI Key |
GAXYROHSTLQMAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC(=O)CC[Si](OC)(OC)OC |
Origin of Product |
United States |
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